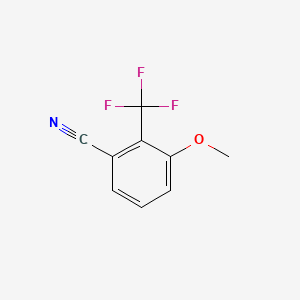

3-Methoxy-2-(trifluoromethyl)benzonitrile

Description

3-Methoxy-2-(trifluoromethyl)benzonitrile (CAS 1214385-02-0) is a fluorinated aromatic compound with the molecular formula C₉H₆F₃NO and a molecular weight of 201.15 g/mol . Its structure features a benzonitrile core substituted with a methoxy (-OCH₃) group at the 3-position and a trifluoromethyl (-CF₃) group at the 2-position. Key properties include:

Properties

IUPAC Name |

3-methoxy-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c1-14-7-4-2-3-6(5-13)8(7)9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDWWTZVPASWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(trifluoromethyl)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve high efficiency and scalability .

Chemical Reactions Analysis

Cycloaddition Reactions

The nitrile group participates in [3+2] cycloadditions, particularly with nitrilimines (NIs). This reaction proceeds regioselectively due to electronic effects:

| Reaction Partners | Conditions | Major Product | Regioselectivity Driver |

|---|---|---|---|

| Nitrilimine (NI) | Polar solvents, 25–35°C | 1,2,4-Triazole derivatives | N1–C5 bond formation favored over C3–C5 due to Parr function analysis |

Key Findings :

-

The reaction exhibits total regioselectivity , producing 1,3-diphenyl-5-trifluoromethyl-1,2,4-triazole as the sole product .

-

Activation Gibbs free energy for the preferred pathway is ~15 kcal/mol, aligning with kinetic control .

-

Bonding Evolution Theory (BET) reveals asynchronous bond formation, with N1–C5 bonding preceding N3–C4 .

Nucleophilic Substitution

The methoxy group undergoes substitution under acidic or oxidative conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| BBr₃ | -78°C to RT, CH₂Cl₂ | Phenol derivative | 75–90% |

| H₂SO₄/HNO₃ | Reflux | Nitro-substituted derivatives | Not quantified |

Mechanistic Insight :

-

Demethylation via BBr₃ proceeds through intermediate oxonium ions, stabilized by the electron-withdrawing -CF₃ group .

-

Nitration occurs at the meta position relative to -CF₃ due to its strong electron-withdrawing effect.

Reduction Reactions

The nitrile group is reduced to primary amines or aldehydes:

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, 0°C to RT | 3-Methoxy-2-(trifluoromethyl)benzylamine |

| H₂/Pd-C | Ethanol, 50°C | 3-Methoxy-2-(trifluoromethyl)benzaldehyde |

Applications :

Cross-Coupling Reactions

The compound’s -CN group enables participation in metal-catalyzed couplings:

| Reaction Type | Catalyst System | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |

| Huisgen Cycloaddition | Cu(I), RT | Triazole-linked conjugates |

Example :

-

Cu(I)-catalyzed azide-alkyne cycloaddition yields triazoles with bioactive potential (e.g., PD-1/PD-L1 inhibitors) .

Hydrolysis Reactions

The nitrile group hydrolyzes to carboxylic acids under controlled conditions:

| Conditions | Product |

|---|---|

| H₂O/H₂SO₄, reflux | 3-Methoxy-2-(trifluoromethyl)benzoic acid |

| NaOH, H₂O₂ | Amide intermediates |

Thermodynamics :

-

Hydrolysis is exothermic (ΔG ≈ -10 kcal/mol) but requires acid catalysis to avoid side reactions.

Electrophilic Aromatic Substitution

The -CF₃ group directs electrophiles to the meta position, while -OCH₃ activates ortho/para positions:

| Electrophile | Position | Product |

|---|---|---|

| Br₂/FeBr₃ | C-4 | 4-Bromo-3-methoxy-2-(trifluoromethyl)benzonitrile |

| NO₂⁺ | C-5 | 5-Nitro derivative |

Regiochemical Conflict :

-

Competitive directing effects result in mixed products unless reaction conditions are tightly controlled .

Oxidation Reactions

The methoxy group oxidizes to carbonyl or carboxyl functionalities:

| Oxidizing Agent | Product |

|---|---|

| KMnO₄, H₂O | 3-Hydroxy-2-(trifluoromethyl)benzoic acid |

| CrO₃, AcOH | 3-Keto-2-(trifluoromethyl)benzonitrile |

Kinetics :

-

Oxidation rates depend on solvent polarity, with aqueous acidic media favoring carboxylate formation.

Scientific Research Applications

Organic Synthesis

3-Methoxy-2-(trifluoromethyl)benzonitrile is primarily utilized as a building block in organic synthesis. Its trifluoromethyl group enhances the compound's reactivity and stability, making it an ideal precursor for various chemical reactions.

Applications in Synthesis

- Pharmaceuticals : It is employed in the synthesis of pharmaceutical intermediates, particularly in the development of drugs targeting neurological disorders and cancer treatments. The trifluoromethyl group contributes to the lipophilicity and bioavailability of the resultant compounds.

- Agricultural Chemicals : The compound is also used in the development of agrochemicals, including herbicides and fungicides. Its unique properties allow for enhanced efficacy against pests while minimizing environmental impact .

Material Science

In material science, this compound is explored for its potential use in:

- Polymer Chemistry : It acts as a monomer in the synthesis of fluorinated polymers that exhibit superior thermal stability and chemical resistance. These polymers are valuable in coatings and high-performance materials.

- Nanotechnology : The compound is investigated for its role in creating nanostructured materials with specific electronic properties, useful in sensors and electronic devices .

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry due to its well-defined spectral properties. It is often used in:

- Chromatographic Techniques : As a standard for calibrating instruments like HPLC (High Performance Liquid Chromatography), ensuring accurate measurement of similar compounds .

- Spectroscopic Analysis : Its unique spectral characteristics make it suitable for use in NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) studies, aiding in the identification of molecular structures .

Data Table: Applications Overview

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Organic Synthesis | Pharmaceutical intermediates | Enhanced bioavailability |

| Agricultural chemicals | Increased efficacy with minimal environmental impact | |

| Material Science | Polymer chemistry | Superior thermal stability |

| Nanotechnology | Tailored electronic properties | |

| Analytical Chemistry | Reference standard for HPLC | Accurate calibration |

| NMR and IR spectroscopic studies | Reliable molecular identification |

Case Study 1: Pharmaceutical Development

A study published by researchers highlighted the synthesis of a novel anti-cancer drug utilizing this compound as a key intermediate. The incorporation of the trifluoromethyl group significantly improved the drug's potency against specific cancer cell lines, demonstrating the compound's value in medicinal chemistry.

Case Study 2: Agricultural Applications

Research conducted on herbicides revealed that formulations containing this compound exhibited increased effectiveness against resistant weed species. The study concluded that the trifluoromethyl moiety plays a crucial role in enhancing herbicidal activity while reducing toxicity to non-target organisms.

Mechanism of Action

The mechanism by which 3-Methoxy-2-(trifluoromethyl)benzonitrile exerts its effects depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

(a) 4-Methoxy-2-(trifluoromethyl)benzonitrile

- Molecular Formula: C₉H₆F₃NO (same as the target compound).

- Substituents : Methoxy at 4-position, -CF₃ at 2-position.

- CAS : 875664-48-5 .

- Key Differences : Altered electronic effects due to para-substitution of methoxy, which may influence reactivity in cross-coupling reactions.

(b) 2-Methoxy-3-(trifluoromethyl)benzonitrile

- Molecular Formula: C₉H₆F₃NO.

- Substituents : Methoxy at 2-position, -CF₃ at 3-position.

- CAS: Not explicitly listed; MDL number MFCD09832310 .

- Key Differences : Steric hindrance near the nitrile group may reduce nucleophilic substitution rates compared to the 3-methoxy isomer.

Halogen-Substituted Analogs

(a) 4-Chloro-2-(trifluoromethyl)benzonitrile

- Molecular Formula : C₈H₃ClF₃N.

- Substituents : Chloro (-Cl) at 4-position, -CF₃ at 2-position.

- CAS : 1813-33-8 .

- Applications : Intermediate in agrochemicals (e.g., metaflumizone derivatives) .

(b) 2-Chloro-6-(trifluoromethyl)benzonitrile

Iodo-Substituted Derivatives

4-Iodo-2-(trifluoromethyl)benzonitrile

Comparative Data Table

Research Findings and Trends

- Electronic Effects : Methoxy groups enhance electron density, making the 3-methoxy isomer more reactive in electrophilic substitutions compared to chloro analogs .

- Steric Considerations : 2-substituted -CF₃ groups (as in 2-methoxy-3-CF₃) may hinder reactions at the nitrile site .

- Agrochemical Relevance : Chloro and trifluoromethyl combinations (e.g., 4-Chloro-2-CF₃) are critical in metaflumizone metabolites, highlighting their role in pest control .

Biological Activity

3-Methoxy-2-(trifluoromethyl)benzonitrile is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential bioactive properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) attached to a benzonitrile framework. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group may increase binding affinity and selectivity, while the methoxy group can influence chemical reactivity and stability. This dual functionality makes it a candidate for drug development, particularly in targeting specific pathways in disease processes.

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. In vitro studies have shown that derivatives containing the trifluoromethyl group can enhance the potency of compounds against various cancer cell lines, including melanoma and prostate cancer cells . For instance, studies involving structurally similar compounds have demonstrated significant cytotoxic effects against tumor cells, suggesting that this compound may also possess similar properties.

Case Studies

Comparative Analysis of Related Compounds

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methoxy-2-(trifluoromethyl)benzonitrile, and how can cross-coupling reactions be optimized for yield?

- Methodological Answer : A common approach involves Ullmann-type coupling or Buchwald-Hartwig amination. For example, 4-amino-2-(trifluoromethyl)benzonitrile can be reacted with iodomethane under catalytic conditions (CuI, 1,10-phenanthroline) in methanol at 90°C for 20 hours. Purification via silica gel column chromatography (10–30% EtOAc/hexane gradient) yields ~50% product . Optimization includes adjusting catalyst loading (0.1–0.2 eq CuI), reaction time, and nitrogen atmosphere to suppress side reactions.

Q. How should researchers address purification challenges specific to nitrile-containing trifluoromethyl aromatics?

- Methodological Answer : Due to polar nitrile and trifluoromethyl groups, reverse-phase chromatography (C18 columns) or recrystallization from ethanol/water mixtures is recommended. For intermediates like 4-amino-5-methoxy-2-(trifluoromethyl)benzonitrile, TLC monitoring (Rf ~0.3 in 20% EtOAc/hexane) ensures proper separation from unreacted starting materials .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : The compound is lachrymatory and releases toxic HCN under thermal decomposition. Use fume hoods, self-contained breathing apparatus, and impervious gloves. Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis. In case of spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and HPLC data during structural validation?

- Methodological Answer : Contradictions may arise from residual solvents (e.g., DMF) or rotamers. For HPLC, use a Waters Spherisorb ODS-2 column (L1 type) with acetonitrile/water (60:40) at 1 mL/min. Compare retention times (e.g., 6.5 minutes for analogs like bicalutamide) . For NMR, employ deuterated DMSO to enhance solubility and resolve trifluoromethyl splitting patterns.

Q. What strategies improve the bioactivity of this compound derivatives in androgen receptor modulation?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., isothiocyanate) at the 4-position to enhance binding affinity. For example, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile is a key intermediate in enzalutamide synthesis, where thiourea formation with amine precursors improves antagonistic activity . SAR studies suggest methoxy groups at the 3-position stabilize hydrophobic interactions .

Q. How can reaction conditions be optimized to minimize cyanide byproducts during synthesis?

- Methodological Answer : Use stoichiometric Cs₂CO₃ (2 eq) to deprotonate intermediates and suppress HCN formation. Monitor reaction progress via inline IR spectroscopy (C≡N stretch at ~2230 cm⁻¹). Post-reaction, treat mixtures with FeSO₄ to chelate residual cyanide ions .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.